Cyclohexane-d11

概要

説明

Synthesis Analysis

The synthesis of Cyclohexane-d11 involves specialized methods to incorporate deuterium atoms into the cyclohexane molecule. Studies on its synthesis focus on achieving high purity and yield for use in experimental applications. For example, research on conformational isomerization of cyclohexane and d11-cyclohexane highlights the methods and conditions under which these compounds undergo structural changes, providing insight into their synthesis and stability (Allerhand, Chen, & Gutowsky, 1965).

Molecular Structure Analysis

Molecular dynamics simulations and NMR studies have been pivotal in understanding the molecular structure of Cyclohexane-d11. Research has shown that the chair-chair isomerization rates and the influence of deuterium on the molecular structure offer significant insights into the compound's behavior under different conditions (Bovey, Hood, Anderson, & Kornegay, 1964).

Chemical Reactions and Properties

Cyclohexane-d11's chemical reactions often involve dehydrogenation and interaction with other molecules. Studies have investigated its reactions under various conditions, revealing how its chemical properties differ from those of non-deuterated cyclohexane. For instance, the dehydrogenation of Cyclohexane on Pt surfaces has been studied to understand the role of surface structure in determining the reaction pathway (Martin et al., 1990).

Physical Properties Analysis

The physical properties of Cyclohexane-d11, such as melting point, boiling point, and solubility, have been the subject of extensive research. The isotropic Raman CH stretching spectrum of cyclohexane-d11 provides valuable information on the effects of density and solvent-solute interactions on its physical properties (Pan, McDonald, & MacPhail, 1999).

Chemical Properties Analysis

Investigations into Cyclohexane-d11's chemical properties, including acidity, basicity, and reactivity, highlight the influence of deuterium substitution. Research on its reaction with OH radicals and its behavior in various solvents sheds light on its unique chemical characteristics compared to its non-deuterated counterpart (Aschmann, Chew, Arey, & Atkinson, 1997).

科学的研究の応用

Conformational Isomerization Studies : Cyclohexane-d11 has been used to study chair-chair isomerization. Due to its long natural relaxation time T20, it is particularly suited for spin-echo NMR studies. This has facilitated the determination of exchange rates and understanding of conformational dynamics at different temperatures (Allerhand, Chen, & Gutowsky, 1965).

Raman Spectroscopy in Solvent-Solute Interactions : The isotropic Raman CH stretching spectrum of cyclohexane-d11 has been investigated to understand solvent-solute interactions, particularly in supercritical CO2 and other liquid solvents. These studies contribute to the understanding of solute-solvent forces and their effects on molecular behavior (Pan, McDonald, & MacPhail, 1999).

Harmonic Force Field and Raman Scattering : Research has been conducted to measure absolute Raman trace scattering cross sections for cyclohexane-d11. This helps in understanding the vibrational behavior of molecules and their interaction with light (Gough & Murphy, 1987).

Small-angle Neutron-scattering (SANS) Studies : Cyclohexane-d11 has been used in SANS experiments to understand the structure of colloidal dispersions, particularly those containing silica particles. These studies aid in understanding the interaction potentials and structural behavior of colloidal systems (Kruif, Briels, May, & Vrij, 1988).

Molecular Dynamics Simulations : Cyclohexane-d11 has been used in molecular-dynamics simulations to study the effects of solvents on its Raman bands, particularly in supercritical CO2 and various liquid solvents. This provides insights into the molecular interactions and behavior in different solvent environments (Frankland & Maroncelli, 1999).

Vibrational Spectra Analysis : Infrared and Raman spectra of isotopomers of cyclohexane, including cyclohexane-d11, have been recorded and analyzed, providing valuable information on the vibrational characteristics and conformational forms of these molecules (Chun, Ocola, & Laane, 2016).

Gas-Phase Reactions Study : The gas-phase reactions of OH radicals with cyclohexane-d11 have been investigated to understand the production of different deuterated analogues and the intermediate cyclohexoxy radical behavior (Aschmann, Chew, Arey, & Atkinson, 1997).

Safety And Hazards

将来の方向性

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . Future research could focus on further understanding these properties and their implications.

特性

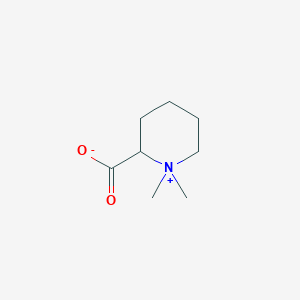

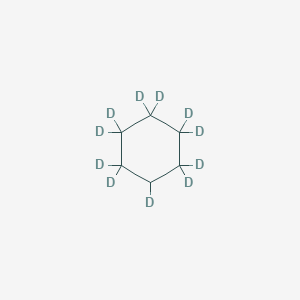

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-WTVBDOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexane-d11 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。